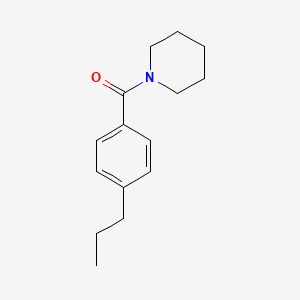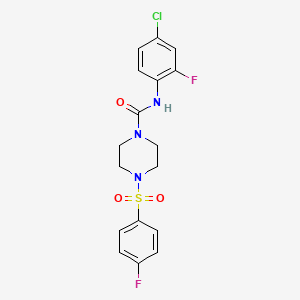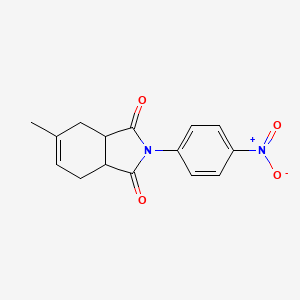![molecular formula C29H26N2O3 B5138759 2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B5138759.png)
2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a biphenyl group, a naphthalene moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the biphenyl-4-yloxy group: This can be achieved through a nucleophilic substitution reaction where a biphenyl derivative reacts with an appropriate leaving group.
Attachment of the piperazine ring: The piperazine ring can be introduced through a condensation reaction with a suitable carbonyl compound.
Incorporation of the naphthalene moiety: This step might involve a Friedel-Crafts acylation reaction to attach the naphthalene group to the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the biphenyl or naphthalene rings.
Reduction: Reduction reactions could target the carbonyl group attached to the piperazine ring.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as a receptor antagonist, it might bind to a receptor and block its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Biphenyl-4-yloxy)-1-[4-(benzoyl)piperazin-1-yl]ethanone
- 2-(Biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone
Uniqueness
The presence of the naphthalene moiety in 2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone might confer unique biological properties compared to similar compounds with simpler aromatic groups.
Propiedades
IUPAC Name |
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c32-28(21-34-25-15-13-23(14-16-25)22-7-2-1-3-8-22)30-17-19-31(20-18-30)29(33)27-12-6-10-24-9-4-5-11-26(24)27/h1-16H,17-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIDHJGWBVRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)
![1-[(2,5-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5138689.png)
![N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide](/img/structure/B5138694.png)



![1-METHYL-3-[2-(2-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-ONE](/img/structure/B5138721.png)
![4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5138736.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(3,4-dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;hydrochloride](/img/structure/B5138765.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5138769.png)
![(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5138783.png)
